molecular formula C17H14N4O4S B2574830 N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896320-04-0

N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2574830
CAS No.: 896320-04-0
M. Wt: 370.38
InChI Key: RXHHENNKEKZEDF-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked via an acetamide group to a sulfanyl-substituted pyrido[1,2-a][1,3,5]triazin-4-one core. The pyrido-triazinone ring system is substituted with a methyl group at position 7, contributing to steric and electronic modulation. The sulfanyl bridge (-S-) connects the acetamide to the heterocyclic core, a structural motif common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-10-2-5-14-19-16(20-17(23)21(14)7-10)26-8-15(22)18-11-3-4-12-13(6-11)25-9-24-12/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHHENNKEKZEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound with potential therapeutic applications. Its unique structure incorporates a benzodioxole moiety and a pyrido-triazinyl sulfanyl group, which may contribute to its biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

The molecular formula of this compound is C18H16N4O4S, with a molecular weight of 384.41 g/mol. The compound is characterized by its purity level of approximately 95% and is primarily utilized in research settings .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets and pathways within biological systems. Such interactions may involve binding to enzymes or receptors that modulate cellular activities, potentially leading to various therapeutic effects .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, related benzodioxole derivatives have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported in the range of 31.25–62.5 µg/mL against standard bacterial strains .

Anticancer Potential

Research into the anticancer potential of related compounds suggests that they may inhibit tumor cell proliferation through multiple mechanisms. For example, some derivatives have been shown to induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth .

Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of a structurally similar compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 40 µg/mL against these pathogens, indicating potential for development as an antibacterial agent .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays performed on cancer cell lines revealed that compounds with similar moieties induced cell death in a dose-dependent manner. The results suggested that these compounds could be further explored for their potential as chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity Description Reference
AntimicrobialEffective against S. aureus and E. coli (MIC: 40 µg/mL)
CytotoxicityInduced apoptosis in cancer cell lines
Mechanism of ActionInteraction with enzymes/receptors

Comparison with Similar Compounds

Key Insights and Trends

Core Heterocycle Impact: Pyrido-triazinones (target) vs. triazoles/benzimidazoles (analogs) exhibit distinct electronic profiles, affecting target selectivity (e.g., kinase vs. cyclooxygenase inhibition).

Sulfanyl vs. Sulfinyl/Sulfonyl :

  • Sulfanyl’s reducibility may confer antioxidant properties, whereas sulfonyl groups enhance metabolic stability .

Substituent Effects :

  • Benzodioxole’s electron-rich oxygen atoms improve membrane permeability compared to benzyloxy () or furan () groups.

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